
3-(Boc-アミノ)-1-メタンスルホニルピロリジン
概要
説明
3-(Boc-amino)-1-methanesulfonylpyrrolidine is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a methanesulfonyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the methanesulfonyl group is a strong electron-withdrawing group that can influence the reactivity of the molecule.
科学的研究の応用
3-(Boc-amino)-1-methanesulfonylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Can be used in the study of enzyme mechanisms where the Boc group serves as a protecting group.
Medicine: Potential use in the development of pharmaceuticals where the Boc group can be removed to reveal the active amine.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-methanesulfonylpyrrolidine typically involves the protection of the amino group with a Boc group followed by the introduction of the methanesulfonyl group. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine to introduce the methanesulfonyl group .
Industrial Production Methods
Industrial production methods for 3-(Boc-amino)-1-methanesulfonylpyrrolidine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
3-(Boc-amino)-1-methanesulfonylpyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles.
Reduction Reactions: The Boc group can be removed under acidic conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methanesulfonyl group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is the deprotected amine.
Oxidation: The major product is the corresponding sulfonic acid.
作用機序
The mechanism of action of 3-(Boc-amino)-1-methanesulfonylpyrrolidine largely depends on the context in which it is used. In organic synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule.
類似化合物との比較
Similar Compounds
3-(Boc-amino)-1-methanesulfonylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Boc-amino)-1-methanesulfonylpyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
3-(Boc-amino)-1-methanesulfonylpyrrolidine-2-carboxylic acid: Similar structure but with an additional carboxylic acid group.
Uniqueness
3-(Boc-amino)-1-methanesulfonylpyrrolidine is unique due to its combination of a Boc-protected amino group and a methanesulfonyl group on a pyrrolidine ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALCZQCEOOJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)
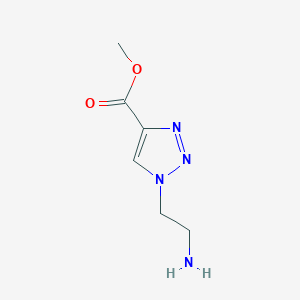
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
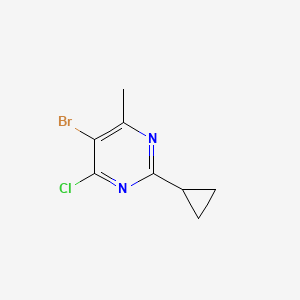
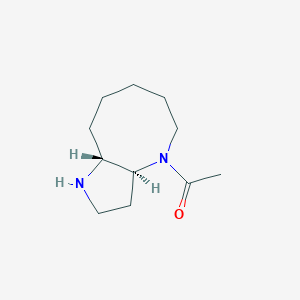


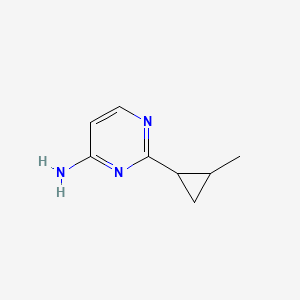
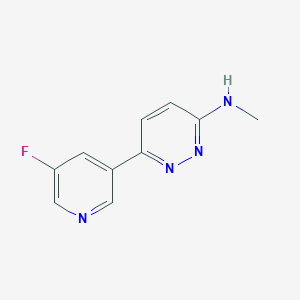
![2-(2-bromoethyl)imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)

